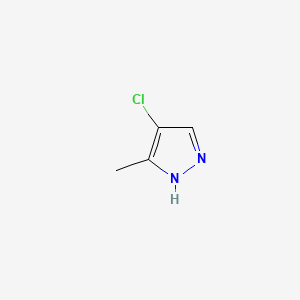

4-chloro-3-methyl-1H-pyrazole

Description

The exact mass of the compound 4-chloro-3-methyl-1H-pyrazole is 116.0141259 g/mol and the complexity rating of the compound is 66.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDKUXJKMAFCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166524 | |

| Record name | Pyrazole, 4-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15878-08-7, 1092682-87-5 | |

| Record name | 4-Chloro-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15878-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole, 4-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1092682-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole: Properties, Synthesis, and Applications

Abstract: 4-chloro-3-methyl-1H-pyrazole is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized pyrazole, it serves as a versatile building block for the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its spectroscopic profile, and a discussion of its synthesis and chemical reactivity. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic substitution on the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological target affinity. The introduction of a chlorine atom and a methyl group, as in 4-chloro-3-methyl-1H-pyrazole, creates a chemically stable and functionalized intermediate, unlocking pathways to novel and complex molecular architectures.

Molecular Structure and Isomerism

The fundamental structure of 4-chloro-3-methyl-1H-pyrazole consists of a pyrazole ring substituted at the C3 position with a methyl group and at the C4 position with a chlorine atom. A key structural feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in two tautomeric forms: 4-chloro-3-methyl-1H-pyrazole and 4-chloro-5-methyl-1H-pyrazole. In solution, these forms are in rapid equilibrium.

Caption: Tautomeric equilibrium of 4-chloro-3-methyl-1H-pyrazole.

Physicochemical Properties

The utility of a chemical intermediate is largely defined by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation. The core properties of 4-chloro-3-methyl-1H-pyrazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1092682-87-5 | [4][5] |

| Molecular Formula | C₄H₅ClN₂ | [4][5] |

| Molecular Weight | 116.55 g/mol | [4][5] |

| IUPAC Name | 4-chloro-3-methyl-1H-pyrazole | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

Spectroscopic Profile

Structural elucidation and confirmation are critical for any chemical compound. The following table outlines the predicted spectroscopic characteristics for 4-chloro-3-methyl-1H-pyrazole, based on data from structurally analogous compounds.[7][8] These predictions serve as a reliable guide for researchers in characterizing their synthesized material.

| Technique | Predicted Data | Rationale & Notes |

| ¹H NMR | δ ~12-13 ppm (s, 1H, N-H); δ ~7.5 ppm (s, 1H, C5-H); δ ~2.2 ppm (s, 3H, CH₃) | The N-H proton is typically broad and downfield. The C5-H is a singlet due to the absence of adjacent protons. The methyl signal is a sharp singlet. Chemical shifts are referenced to TMS. |

| ¹³C NMR | δ ~145 ppm (C3); δ ~110 ppm (C4); δ ~130 ppm (C5); δ ~12 ppm (CH₃) | The C3 and C5 carbons attached to nitrogen appear downfield. The C4 carbon is shielded by the chlorine atom. The methyl carbon appears upfield. |

| FTIR (cm⁻¹) | ~3100-3200 (N-H stretch); ~2900-3000 (C-H stretch); ~1550-1600 (C=N stretch); ~1450 (C=C stretch); ~1000-1100 (C-Cl stretch) | The spectrum is characterized by the N-H bond of the pyrazole ring, C-H bonds of the methyl group, and the characteristic stretches of the heterocyclic core and C-Cl bond.[9] |

| Mass Spec (EI) | M⁺ at m/z 116/118 (approx. 3:1 ratio) | The molecular ion peak will exhibit the characteristic isotopic pattern for a compound containing one chlorine atom. Fragmentation may involve the loss of HCN or the methyl group. |

Synthesis and Purification

The synthesis of 4-chloro-3-methyl-1H-pyrazole can be approached through several established methods for pyrazole chemistry. A logical and effective strategy involves the direct chlorination of the readily available precursor, 3-methyl-1H-pyrazole.

Retrosynthetic Analysis & Strategy

The most direct approach is a C-H activation/chlorination at the C4 position of 3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C4 position. Various chlorinating agents can be employed, with trichloroisocyanuric acid (TCCA) or electrochemical methods offering effective and often milder alternatives to harsher reagents like sulfuryl chloride.[10][11]

Recommended Synthetic Protocol: Direct Chlorination

This protocol is a representative method adapted from modern chlorination strategies.[11] Causality: Trifluoroethanol (TFE) is chosen as the solvent for its ability to activate the chlorinating agent and facilitate the reaction. TCCA is a safe, solid-phase chlorinating agent that provides an electrophilic chlorine source. The reaction is performed at a moderate temperature to ensure a controlled reaction rate and minimize side-product formation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in trifluoroethanol (TFE, ~0.25 M), add trichloroisocyanuric acid (TCCA) (0.4 eq, providing >1.0 eq of active chlorine) portion-wise at room temperature.

-

Reaction Execution: Stir the resulting mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining TCCA.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-chloro-3-methyl-1H-pyrazole.

Caption: Workflow for the synthesis of 4-chloro-3-methyl-1H-pyrazole.

Chemical Reactivity

The reactivity of 4-chloro-3-methyl-1H-pyrazole is governed by the interplay of its functional groups:

-

N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding pyrazolide anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.[2]

-

Electrophilic Attack: The C4 position is blocked by the chlorine atom. Electrophilic attack on the ring is therefore disfavored.

-

Nucleophilic Substitution: The chlorine atom at the C4 position is generally unreactive toward nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are not present.

-

Metal Coordination: The pyridine-like nitrogen (N2) possesses a lone pair of electrons, allowing the molecule to act as a ligand in coordination chemistry, forming complexes with various transition metals.[12]

Applications in Research and Development

4-chloro-3-methyl-1H-pyrazole is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: The scaffold is a key component in the discovery of novel therapeutic agents. Its structure can be elaborated through N-alkylation followed by further functionalization to explore chemical space for targets like kinases, proteases, and other enzymes. The pyrazole core is present in numerous approved drugs, highlighting its clinical relevance.[2]

-

Agrochemicals: Substituted pyrazoles are integral to the design of modern herbicides, fungicides, and insecticides. The specific substitution pattern of 4-chloro-3-methyl-1H-pyrazole can be a precursor to compounds with potent and selective activity against agricultural pests.

Safety and Handling

As a laboratory chemical, 4-chloro-3-methyl-1H-pyrazole requires careful handling to ensure user safety.[4]

-

Hazard Classification: The compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Conclusion

4-chloro-3-methyl-1H-pyrazole is a foundational building block with well-defined chemical properties. Its strategic combination of a reactive N-H site and stable chloro and methyl substituents makes it an ideal starting point for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in drug discovery and materials science.

References

-

Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Research in Pharmacy and Science. Retrieved from [Link]

-

Al-Abdullah, E. S., Al-Soud, Y. A., & El-Shafai, S. A. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(4), M910. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Supporting Information. Retrieved from [Link]

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12343-12369. Retrieved from [Link]

-

V. K., S., & S., A. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 6(49), 33795–33807. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Tsuchimoto, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(7), 834. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

ResearchGate. (n.d.). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

-

Conchain Biotech. (n.d.). 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. Retrieved from [Link]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320–1326. Retrieved from [Link]

-

Le, T. N., et al. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2736–2746. Retrieved from [Link]

-

Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296. Retrieved from [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 205-212. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 5. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Guide to the Definitive Structural Elucidation of 4-chloro-3-methyl-1H-pyrazole

Foreword: The Imperative of Structural Integrity in Chemical Science

This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating methodology for the structural elucidation of 4-chloro-3-methyl-1H-pyrazole. We will explore a synergistic triad of analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—explaining not only how to perform the analysis but why each step is critical for building an unassailable structural proof.

Part 1: The Foundational Analysis - Probing the Molecular Framework in Solution

Our investigation begins with the two most powerful and accessible techniques for determining the constitution of a molecule in the solution phase: NMR and MS. They provide complementary information that, when combined, offers a nearly complete picture of the molecular structure.

Figure 1: Initial workflow for proposing a structure using solution-state analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Atomic Connectivity

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structure elucidation. Its power lies in its ability to probe the unique magnetic environment of each nucleus (primarily ¹H and ¹³C), providing direct evidence of the molecular skeleton and the spatial relationships between atoms. For 4-chloro-3-methyl-1H-pyrazole, NMR will allow us to confirm the presence and connectivity of the methyl group, the pyrazole ring protons, and the carbon backbone.

1.1.1 ¹H NMR Spectroscopy: A Proton Census

-

Causality: We begin with ¹H NMR because it is highly sensitive and rapidly provides crucial information: the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

-

Expected Spectrum: Based on the proposed structure and data from related pyrazole compounds[3][4], we anticipate three distinct signals:

-

N-H Proton: A broad singlet, typically downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

C5-H Proton: A sharp singlet. It is a singlet because it has no adjacent protons to couple with.

-

CH₃ Protons: A sharp singlet. The three protons of the methyl group are equivalent and have no adjacent proton neighbors.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like N-H.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Collect a standard one-dimensional ¹H spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.

-

Processing: Fourier transform the data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate all signals.

-

-

Trustworthiness: The self-validating check is simple: the spectrum must show three signals with an integration ratio of 1:1:3. Any deviation from this pattern indicates an impurity or an incorrect structural assignment.

1.1.2 ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

-

Causality: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This provides a direct confirmation of the carbon backbone.

-

Expected Spectrum: We expect to observe four distinct signals:

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans than ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum.

-

-

Trustworthiness: The presence of exactly four signals provides strong, independent confirmation of the carbon framework proposed by the ¹H NMR data. Combining ¹H and ¹³C NMR data significantly narrows down the possibility of isomeric structures.

| Predicted NMR Data for 4-chloro-3-methyl-1H-pyrazole | |

| Nucleus | Predicted Chemical Shift (ppm) & Multiplicity |

| ¹H (N-H) | > 8.0 (broad singlet) |

| ¹H (C5-H) | ~7.5-7.8 (singlet)[3] |

| ¹H (CH₃) | ~2.2-2.4 (singlet) |

| ¹³C (C3) | ~148-152 |

| ¹³C (C5) | ~128-132 |

| ¹³C (C4) | ~105-110 |

| ¹³C (CH₃) | ~10-15 |

Mass Spectrometry (MS): The Molecular Formula and Halogen Signature

Expertise & Experience: While NMR defines the molecular connectivity, MS provides the definitive molecular formula. For halogenated compounds, MS offers a unique and powerful confirmatory feature: the isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a signature that is virtually impossible to fake, acting as an internal validation of the element's presence.[7]

-

Causality: We use High-Resolution Mass Spectrometry (HRMS) to measure the mass-to-charge ratio (m/z) with enough accuracy (typically < 5 ppm) to determine a unique elemental composition.

-

Expected Data:

-

Molecular Formula: For C₄H₅ClN₂, the calculated monoisotopic mass of the molecular ion [M+H]⁺ is 117.0214. HRMS must match this value within a few parts per million.

-

Chlorine Isotopic Pattern: Chlorine has two primary isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1.[8]

-

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI).

-

Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the monoisotopic peak and compare it to the theoretical value. Analyze the intensity ratio of the M and M+2 peaks.

-

-

Trustworthiness: The combination of an accurate mass measurement confirming the molecular formula C₄H₅ClN₂ and the observation of the characteristic ~3:1 isotopic cluster for a single chlorine atom provides unequivocal evidence for the elemental composition of the molecule.[7]

| Predicted HRMS Data for C₄H₅ClN₂ | |

| Ion | Theoretical m/z |

| [C₄H₅³⁵ClN₂+H]⁺ | 117.0214 |

| [C₄H₅³⁷ClN₂+H]⁺ | 119.0185 |

Part 2: The Ultimate Confirmation - Solid-State Structure

Spectroscopic methods provide a robust model of the molecule. However, for absolute, irrefutable proof of structure, we turn to the solid state.

Single-Crystal X-ray Crystallography: An Atomic Snapshot

Expertise & Experience: X-ray crystallography is the gold standard for structure determination. It moves beyond inference and provides a direct, three-dimensional image of the molecule, revealing the precise position of every atom and the bond lengths and angles connecting them. This technique resolves any remaining ambiguities and provides the highest possible level of structural confidence.[9] Its power is demonstrated in the structural characterization of numerous pyrazole derivatives.[1][10][11]

Figure 2: The experimental workflow for Single-Crystal X-ray Crystallography.

-

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. Grow a single, high-quality crystal of 4-chloro-3-methyl-1H-pyrazole, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[9]

-

Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100-120 K) to minimize thermal vibration. Collect diffraction data as the crystal is rotated in the X-ray beam.[3]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, precise atomic coordinates.

-

-

Trustworthiness: The output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and torsion angles. This 3D model directly confirms the C3-methyl and C4-chloro substitution pattern on the 1H-pyrazole ring, leaving no room for doubt. The quality of the structure is validated by statistical parameters such as the R-factor.

Conclusion: The Self-Validating Triad for Unambiguous Confirmation

The structural elucidation of 4-chloro-3-methyl-1H-pyrazole is not complete with a single technique. It is confirmed through a logical, multi-faceted approach where each piece of data validates the others.

Figure 3: The interplay of analytical techniques forms a self-validating system for structural confirmation.

-

NMR proposes the molecular skeleton and atom count.

-

MS confirms the elemental composition proposed by NMR and provides the critical chlorine isotopic signature.

-

X-ray Crystallography provides the ultimate, irrefutable 3D picture, validating the connectivity inferred from NMR and the formula determined by MS.

By following this integrated and causality-driven approach, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their molecular starting points, ensuring the integrity and success of their scientific endeavors.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Retrieved from [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 22(7), 1153. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Kumar, V. (2020). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 10(45), 26867-26881. Retrieved from [Link]

-

Martin, J. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]

-

Reid, D. L., & Parkin, S. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 205–208. Retrieved from [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. Retrieved from [Link]

-

Breitmaier, E., & Voelter, W. (2000). NMR Spectra. In Structure Elucidation by NMR in Organic Chemistry. Vieweg+Teubner Verlag. Retrieved from [Link]

-

Elguero, J., et al. (1982). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 20(3), 177-183. Retrieved from [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 343-362. Retrieved from [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 986-992. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-chloro-3-methyl-1H-pyrazole CAS number and identifiers

An In-Depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole for Advanced Research

Executive Summary: 4-chloro-3-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrazole core is a well-established "privileged scaffold," known for its presence in numerous FDA-approved drugs, and its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development.

Accurate identification is the cornerstone of any chemical research. 4-chloro-3-methyl-1H-pyrazole is identified by a unique set of identifiers and possesses distinct physicochemical properties that dictate its handling, reactivity, and analytical characterization.

Chemical Identifiers

The compound is unequivocally identified by its CAS number and structural representations.

| Identifier | Value | Source |

| CAS Number | 1092682-87-5 | [4][5][6] |

| Molecular Formula | C₄H₅ClN₂ | [4] |

| IUPAC Name | 4-chloro-3-methyl-1H-pyrazole | |

| Synonyms | 4-Chloro-3-methylpyrazole, 3-Methyl-4-chloropyrazole | [7] |

| Molecular Weight | 116.55 g/mol | [4] |

Physicochemical Data

While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from related structures and supplier-provided information. It is typically supplied as a solid.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

General Synthesis Pathway

The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization to form pyrazole rings. A generalized, logical pathway for producing a chloro-methyl substituted pyrazole often starts with a substituted hydrazine and a ketone, followed by formylation and chlorination.

The causality behind this multi-step process is rooted in the controlled introduction of functional groups. The initial hydrazone formation creates the N-N bond essential for the pyrazole core. The subsequent Vilsmeier-Haack reaction with a formylating agent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) not only introduces the final carbon atom for the ring but also acts as the chlorinating agent, installing the chloro-group at the 4-position through an electrophilic substitution mechanism on the activated ring.

Caption: Generalized Vilsmeier-Haack synthesis workflow.

Applications in Drug Discovery and Development

The pyrazole scaffold is of paramount importance in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, making 4-chloro-3-methyl-1H-pyrazole a valuable starting material or intermediate.[1]

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology.[2][8] The specific substitution pattern of chloro and methyl groups can be fine-tuned to achieve desired selectivity and potency against cancer cell lines.[2]

-

Anti-inflammatory Therapeutics: The discovery of Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, highlighted the potential of this scaffold in developing anti-inflammatory drugs.[1]

-

Antimicrobial Agents: Functionalized pyrazoles have demonstrated efficacy as antibacterial and antifungal agents.[9] The chloro-substituent, in particular, can enhance the antimicrobial properties of the molecule.

The utility of this compound lies in its bifunctionality. The pyrazole ring provides a stable aromatic core with two nitrogen atoms capable of hydrogen bonding, which is crucial for binding to biological targets. The chloro and methyl groups provide steric and electronic handles that can be modified to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Safety, Handling, and Hazard Management

As a chemical intermediate, 4-chloro-3-methyl-1H-pyrazole requires careful handling in a controlled laboratory environment. The following information is synthesized from available Safety Data Sheets (SDS).[4]

GHS Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

Precautionary Measures and PPE

A self-validating safety protocol involves assuming the highest level of risk and employing engineering controls and personal protective equipment (PPE) to mitigate exposure.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4][10] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN 166 standards.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[4]

-

Respiratory Protection: If dust or fumes are generated, use a NIOSH-approved respirator.

-

-

Handling and Storage: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Store in a well-ventilated place and keep the container tightly closed.[4] Store in a locked-up location.[4]

Analytical Characterization Protocol: HPLC

Quality control and characterization are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pyrazole derivatives.[7]

Reverse-Phase HPLC Method

This protocol describes a general method for analyzing 4-chloro-3-methyl-1H-pyrazole on a reverse-phase column.[7]

Objective: To determine the purity of a sample of 4-chloro-3-methyl-1H-pyrazole.

Materials:

-

HPLC system with UV detector

-

Newcrom R1 column or equivalent C18 column[7]

-

Acetonitrile (MeCN), HPLC grade

-

Deionized Water, HPLC grade

-

Phosphoric acid or Formic acid (for MS compatibility)[7]

-

Sample of 4-chloro-3-methyl-1H-pyrazole

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation (e.g., 50:50 MeCN:Water).

-

Sample Preparation: Accurately weigh and dissolve a small amount of the pyrazole sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength for pyrazoles (typically in the 210-254 nm range).

-

-

Injection and Data Acquisition: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram for a sufficient run time to allow all components to elute.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Standard workflow for purity analysis by HPLC.

Conclusion

4-chloro-3-methyl-1H-pyrazole is a chemical building block with significant credentials for advanced scientific applications, particularly in the synthesis of novel pharmaceutical agents. Its defined chemical structure, coupled with the rich chemistry of the pyrazole core, provides a robust platform for developing new molecular entities. Proper understanding of its synthesis, handling, and analytical protocols is essential for leveraging its full potential in a research and development setting.

References

- 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety D

- 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5. ChemicalBook.

- 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5. (2023-05-04). ChemicalBook.

- 4-Chloro-1H-pyrazole - Safety D

- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

- Pyrazole Synthesis Procedure. Organic Syntheses.

- Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (2024-12-19). CymitQuimica.

- 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5. (2023-05-04). ChemicalBook.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Pyrazole, 4-chloro-3-methyl-. (2018-05-16). SIELC Technologies.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Synthesis and Biological Evaluation of New Pyrazole Derivatives. (2023). World Journal of Pharmaceutical Research.

- Current status of pyrazole and its biological activities. PubMed Central.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 5. 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5 [chemicalbook.com]

- 6. 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5 [chemicalbook.com]

- 7. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

4-chloro-3-methyl-1H-pyrazole molecular weight and formula

An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 4-chloro-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, synthesis methodologies, and its role as a versatile building block for complex pharmaceutical agents. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, emphasizing the rationale behind experimental procedures and the compound's potential in developing novel therapeutics.

Core Compound Properties and Identification

4-chloro-3-methyl-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 3-position, makes it a valuable intermediate for further functionalization.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂ | [1] |

| Molecular Weight | 116.55 g/mol | [1][2] |

| CAS Number | 1092682-87-5 | [1][3] |

| Canonical SMILES | CC1=NNC=C1Cl | N/A |

| InChI Key | PGNUBDXGTOZIHC-UHFFFAOYSA-N | [2] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Hazard Class | Irritant | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The general approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For 4-chloro-3-methyl-1H-pyrazole, a logical synthetic pathway involves the formation of 3-methyl-1H-pyrazole followed by regioselective chlorination.

Synthetic Workflow

The two-stage process is preferred for its efficiency and control over regiochemistry.

-

Stage 1: Pyrazole Ring Formation: The reaction of acetylacetone with hydrazine hydrate provides the 3,5-dimethyl-1H-pyrazole intermediate. A more direct route to the 3-methyl-1H-pyrazole core can be achieved using a more specialized starting material, but the principle of cyclocondensation remains the same.

-

Stage 2: Electrophilic Chlorination: The formed pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for this reaction. A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is introduced to yield the final product. The choice of chlorinating agent is critical; NCS is often preferred for its milder reaction conditions and higher selectivity, minimizing the formation of dichlorinated byproducts.

Synthesis Workflow Diagram

Caption: General synthesis workflow for 4-chloro-3-methyl-1H-pyrazole.

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant, and various kinase inhibitors used in oncology.[4][5] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][6][7]

4-chloro-3-methyl-1H-pyrazole serves as a key building block for creating libraries of more complex molecules. The chlorine atom at the C4 position is not merely a static feature; it is a versatile functional handle. It can be displaced via nucleophilic aromatic substitution or serve as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.

Role as a Pharmaceutical Intermediate

-

Scaffold for Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in ATP-competitive kinase inhibitors, a major class of anticancer drugs.[6] The substituents at the 3, 4, and 5 positions can be modified to achieve selectivity and potency against specific kinases.

-

Development of Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]

-

Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are used in agriculture as herbicides and insecticides, demonstrating the versatility of this chemical class.[8]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a representative, self-validating protocol for the synthesis of 4-chloro-3-methyl-1H-pyrazole.

Objective: To synthesize 4-chloro-3-methyl-1H-pyrazole from 3-methyl-1H-pyrazole via electrophilic chlorination.

Materials:

-

3-methyl-1H-pyrazole (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Protocol:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of pyrazole).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

In a separate container, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.

-

Add the NCS solution dropwise to the cooled pyrazole solution over 20-30 minutes. The slow addition is crucial to control the reaction exotherm and prevent over-chlorination.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). A 3:1 Hexanes:Ethyl Acetate solvent system is a good starting point for TLC analysis.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of acetonitrile).

-

Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-chloro-3-methyl-1H-pyrazole as a solid.

-

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.2 ppm), the C5 proton (singlet, ~7.5 ppm), and the N-H proton (broad singlet, variable chemical shift).[9][10] |

| ¹³C NMR | Resonances for the methyl carbon, and three distinct aromatic carbons of the pyrazole ring. |

| Mass Spec (MS) | A molecular ion peak (M+) showing a characteristic M/M+2 isotopic pattern of ~3:1, confirming the presence of a single chlorine atom.[11] |

| Infrared (IR) | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹) and C=N/C=C stretching in the aromatic region (~1400-1600 cm⁻¹).[12] |

Conclusion

4-chloro-3-methyl-1H-pyrazole is a fundamentally important heterocyclic compound with significant utility in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its chloro-substituent make it an ideal starting point for the development of novel, biologically active molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

-

Aspira Chemical. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. [Link]

-

ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

-

Matrix Fine Chemicals. 4-CHLORO-1H-PYRAZOLE | CAS 15878-00-9. [Link]

-

PubChem. 4-chloro-1-methyl-1H-pyrazole. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

- Google Patents.

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

De Gruyter. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link]

-

PubChemLite. 4-chloro-3-methyl-5-nitro-1h-pyrazole. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

Sources

- 1. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5 [m.chemicalbook.com]

- 2. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5 [chemicalbook.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. heteroletters.org [heteroletters.org]

Introduction: The Significance of Halogenated Pyrazoles in Modern Chemistry

An In-depth Technical Guide to the Fundamental Synthesis of 4-chloro-3-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3] The strategic introduction of a halogen atom, such as chlorine, onto the pyrazole ring can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 4-chloro-3-methyl-1H-pyrazole a highly valuable intermediate for the synthesis of complex pharmaceuticals and other functional materials.

This guide provides an in-depth exploration of the fundamental synthetic pathways to 4-chloro-3-methyl-1H-pyrazole, designed for researchers, chemists, and drug development professionals. We will dissect the core synthetic strategy, which bifurcates into two primary stages: the construction of the 3-methyl-1H-pyrazole backbone and its subsequent regioselective chlorination at the C4 position.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable approach to synthesizing 4-chloro-3-methyl-1H-pyrazole involves a sequential process. First, the pyrazole ring is constructed, and second, the chlorine atom is introduced. This strategy allows for greater control over the final product's substitution pattern.

Sources

Probing the Bio-Activity of 4-Chloro-3-Methyl-1H-Pyrazole: A Mechanistic Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse biological activities. This guide delves into the mechanistic underpinnings of 4-chloro-3-methyl-1H-pyrazole, a key heterocyclic intermediate. While direct comprehensive studies on this specific molecule are limited, this document synthesizes the known biological actions of structurally related pyrazole derivatives to construct a predictive mechanistic framework. We will explore potential molecular targets, propose signaling pathway interactions, and provide detailed experimental protocols to validate these hypotheses. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic or agrochemical potential of 4-chloro-3-methyl-1H-pyrazole and its analogues.

Introduction: The Prominence of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating the versatility of the pyrazole core in interacting with biological systems.[1][2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, analgesic, antibacterial, and antifungal agents.[3][4] In the agrochemical sector, pyrazole-containing compounds are utilized as effective herbicides and insecticides.[5]

The subject of this guide, 4-chloro-3-methyl-1H-pyrazole, serves as a crucial building block in the synthesis of these more complex molecules.[5][6] Understanding its intrinsic reactivity and potential biological interactions is paramount for the rational design of novel derivatives with enhanced efficacy and target specificity.

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of extensive research on 4-chloro-3-methyl-1H-pyrazole itself, we can infer its likely mechanisms of action by examining well-characterized derivatives. The chloro and methyl substitutions on the pyrazole ring are key determinants of its electronic and steric properties, which in turn govern its binding affinity to biological targets.

Inhibition of Cellular Signaling Pathways

Numerous pyrazole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[7]

-

Anti-inflammatory Activity: A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties.[4] This is often achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The pyrazole scaffold can mimic the structure of arachidonic acid, the natural substrate for COX enzymes. While 4-chloro-3-methyl-1H-pyrazole is a simpler molecule, it may still possess the core structure necessary for competitive inhibition of these enzymes.

-

Anticancer Activity: The anticancer potential of pyrazole compounds has been linked to their ability to interfere with various cellular pathways that regulate cell growth and survival.[7] Some derivatives have been shown to inhibit protein kinases, which are crucial for signal transduction in cancer cells. The substituted pyrazole ring can act as a scaffold to which functional groups can be added to target the ATP-binding pocket of specific kinases.

Enzyme Inhibition in Agrochemical Applications

In the context of agrochemicals, pyrazole derivatives have demonstrated efficacy as both herbicides and insecticides through targeted enzyme inhibition.

-

Herbicidal Properties: Certain pyrazole carboxylic acid derivatives are known to function as herbicides by inhibiting enzymes that are essential for plant growth.[7] While 4-chloro-3-methyl-1H-pyrazole lacks the carboxylic acid group, its core structure could serve as a precursor for more potent herbicidal agents.

-

Insecticidal Activity: A notable example is Tebufenpyrad, a pyrazole-based insecticide.[8] Tebufenpyrad acts as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[8] This inhibition disrupts ATP production, leading to cellular death in the target insect.[8] The core pyrazole structure of 4-chloro-3-methyl-1H-pyrazole is a key component of Tebufenpyrad, suggesting that it may contribute to the binding and inhibitory activity at the mitochondrial level.

Experimental Workflows for Mechanistic Validation

To elucidate the precise mechanism of action of 4-chloro-3-methyl-1H-pyrazole, a series of targeted experiments are necessary. The following protocols provide a framework for investigating its potential biological activities.

Workflow for Assessing Anti-inflammatory Potential

This workflow aims to determine if 4-chloro-3-methyl-1H-pyrazole can inhibit key enzymes and cellular responses associated with inflammation.

Caption: Workflow for Investigating Anti-inflammatory Activity.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-3-methyl-1H-pyrazole against purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric COX activity assay kit.

-

4-chloro-3-methyl-1H-pyrazole (test compound).

-

Celecoxib (selective COX-2 inhibitor, positive control).

-

Ibuprofen (non-selective COX inhibitor, positive control).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive controls.

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for the recommended time at the appropriate temperature (typically 37°C).

-

Stop the reaction and measure the product (prostaglandin H2 or a downstream product) using the detection reagent from the kit.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Workflow for Evaluating Mitochondrial Toxicity

This workflow is designed to investigate if 4-chloro-3-methyl-1H-pyrazole disrupts mitochondrial function, similar to the insecticide Tebufenpyrad.

Caption: Workflow for Investigating Mitochondrial Toxicity.

Detailed Protocol: Mitochondrial Complex I Activity Assay

-

Objective: To directly measure the inhibitory effect of 4-chloro-3-methyl-1H-pyrazole on the activity of mitochondrial complex I.

-

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells).

-

Mitochondrial Complex I Activity Assay Kit (colorimetric).

-

4-chloro-3-methyl-1H-pyrazole (test compound).

-

Rotenone (known Complex I inhibitor, positive control).

-

-

Procedure:

-

Prepare isolated mitochondria and determine the protein concentration.

-

In a 96-well plate, add the isolated mitochondria and the test compound or positive control.

-

Initiate the reaction by adding the substrates provided in the kit (e.g., NADH and a dye that accepts electrons from ubiquinone).

-

Monitor the change in absorbance over time, which is proportional to Complex I activity.

-

Calculate the rate of the reaction for each condition.

-

Determine the percentage of inhibition and the IC50 value for the test compound.

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4-chloro-3-methyl-1H-pyrazole | Experimental Value | Experimental Value | Calculated Value |

| Ibuprofen | 15 | 35 | 0.43 |

| Celecoxib | >100 | 0.8 | >125 |

Table 2: Hypothetical Data on Mitochondrial Function

| Treatment | Cell Viability (% of Control) | Mitochondrial Membrane Potential (% of Control) | Complex I Activity (% of Control) |

| Vehicle Control | 100 | 100 | 100 |

| 4-chloro-3-methyl-1H-pyrazole (10 µM) | Experimental Value | Experimental Value | Experimental Value |

| Rotenone (1 µM) | 45 | 30 | 15 |

Conclusion and Future Directions

While 4-chloro-3-methyl-1H-pyrazole is primarily recognized as a synthetic intermediate, the rich pharmacology of the pyrazole class of compounds suggests it may possess intrinsic biological activity. The proposed mechanistic framework, centered on the inhibition of inflammatory pathways and mitochondrial function, provides a rational starting point for investigation. The experimental workflows detailed in this guide offer a robust methodology for validating these hypotheses.

Future research should focus on structure-activity relationship (SAR) studies, where modifications to the 4-chloro-3-methyl-1H-pyrazole core can be systematically evaluated to optimize potency and selectivity for specific biological targets. Such studies will be instrumental in the development of novel therapeutic agents and agrochemicals derived from this versatile heterocyclic scaffold.

References

-

Benchchem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

-

Chem-Impex. 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

-

MySkinRecipes. 4-Chloro-3-methyl-1H-pyrazole.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEWER PYRAZOLE DERIVATIVES AS ANTHELMINTIC AGENTS.

-

PMC - PubMed Central. Current status of pyrazole and its biological activities.

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride.

-

ChemicalBook. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5.

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

-

Wikipedia. Tebufenpyrad.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-3-methyl-1H-pyrazole [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. Tebufenpyrad - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Biological Activity Screening of 4-chloro-3-methyl-1H-pyrazole

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this five-membered heterocyclic ring are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[2][3][4] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it an attractive starting point for drug discovery programs.[5] This guide focuses on a specific derivative, 4-chloro-3-methyl-1H-pyrazole, and outlines a strategic, tiered approach for its initial biological evaluation. The presence of a chloro group at the 4-position and a methyl group at the 3-position provides a unique electronic and steric profile that warrants a systematic investigation of its therapeutic potential.[6]

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each stage of the preliminary screening process. Our approach is structured as a screening cascade, a standard methodology in drug discovery designed to efficiently identify and prioritize compounds with desired biological activity.[7][8]

Part 1: A Tiered Strategy for Preliminary Screening

A successful preliminary screening campaign does not test for everything at once. It employs a logical, tiered approach to efficiently manage resources and make informed decisions.[8] We will begin with broad, cost-effective assays to identify any general bioactivity and then use that information, combined with knowledge of the pyrazole scaffold, to guide more specific, target-oriented investigations.

Caption: A tiered workflow for preliminary biological screening.

Part 2: Tier 1 - Broad-Spectrum Screening

The initial goal is to determine if the compound has any biological effect at a fundamental level. We will assess its impact on prokaryotic (bacteria, fungi) and eukaryotic (mammalian) cells.

Antimicrobial Activity Screening

Rationale: The pyrazole scaffold is a component of many known antimicrobial agents.[9][10] Therefore, a primary screen for antibacterial and antifungal activity is a logical and cost-effective starting point. We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-chloro-3-methyl-1H-pyrazole in dimethyl sulfoxide (DMSO).

-

Microorganism Selection: A representative panel should be used, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Yeast: Candida albicans (e.g., ATCC 10231)[9]

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to wells in columns 2-12.

-

Add 100 µL of broth to column 1 (negative control).

-

Add 100 µL of the test compound at 2x the highest desired final concentration to column 2.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 2 to column 3, mixing, and repeating across to column 11. Discard 50 µL from column 11. Column 12 will serve as the growth control (no compound).

-

-

Inoculation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard) and dilute it so that the final concentration in each well is approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to all wells except the negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation:

| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | ATCC 29213 | >128 | 0.5 |

| E. coli | ATCC 25922 | 64 | 0.015 |

| C. albicans | ATCC 10231 | >128 | N/A |

Hypothetical data for illustration purposes.

General Cytotoxicity Screening

Rationale: Before exploring specific therapeutic activities, it is crucial to understand the compound's general toxicity to mammalian cells.[11][12] A highly cytotoxic compound may be useful in an oncology context but would be undesirable for most other indications. We will employ two complementary assays to measure different aspects of cell death: a metabolic assay (MTT) and a membrane integrity assay (LDH).[13]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed a human cell line (e.g., HEK293 for non-cancerous, or A549 for a cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 4-chloro-3-methyl-1H-pyrazole stock solution in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Experimental Protocol: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11]

-

Cell Culture & Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.

-

Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well, as per the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).

-

Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. Cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with detergent).

Part 3: Tier 2 - Focused, Scaffold-Informed Screening

If Tier 1 results show interesting activity (e.g., cytotoxicity against a cancer cell line but not a non-cancerous line) or acceptable safety profiles, we proceed to more targeted assays based on the known activities of the pyrazole class.[4]

Anticancer Activity and Mechanism

Rationale: Many pyrazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[14][15] If the compound showed cytotoxicity in Tier 1, especially if selective for cancer cells, further investigation is warranted.

Experimental Protocol: Kinase Inhibition Assay

-

Target Selection: Based on literature for pyrazole analogs, select a small, representative panel of kinases. For example, EGFR, HER2, and VEGFR2 are common targets.[16]

-

Assay Format: Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™). These assays typically measure the consumption of ATP or the phosphorylation of a substrate.

-

Procedure:

-

Set up reactions containing the kinase, its specific substrate, ATP, and varying concentrations of 4-chloro-3-methyl-1H-pyrazole.

-

Include a known inhibitor as a positive control (e.g., Staurosporine for broad inhibition, or a specific inhibitor like Gefitinib for EGFR).

-

Incubate the reaction for the recommended time (e.g., 60 minutes).

-

Add the detection reagent, which generates a luminescent or fluorescent signal inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Pyrazole compound inhibiting kinase-mediated substrate phosphorylation.

Anti-inflammatory Activity

Rationale: Pyrazoles are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating inflammatory cytokine production.[4]

Experimental Protocol: Lipopolysaccharide (LPS)-induced TNF-α release in Macrophages

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treatment: Treat the cells with various concentrations of 4-chloro-3-methyl-1H-pyrazole for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL) to the wells. Include an unstimulated control and a positive control (e.g., Dexamethasone).

-

Incubation: Incubate for 18-24 hours.